molecular formula C28H28ClN3O3 B2987899 N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 893785-94-9

N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2987899
M. Wt: 490
InChI Key: NVBPGPHRXJFAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H28ClN3O3 and its molecular weight is 490. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies have explored the metabolism of chloroacetamide herbicides, which share a part of the chemical structure with the specified compound. These herbicides, including acetochlor and alachlor, undergo complex metabolic activation pathways leading to DNA-reactive dialkylbenzoquinone imine. Such pathways involve the production of specific metabolites that are bioactivated through hydroxylation and oxidation processes. The metabolism rates and pathways differ significantly between human and rat liver microsomes, indicating species-specific metabolic responses to these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Antimalarial Activity

Another related study focuses on the synthesis and antimalarial activity of a series of compounds derived from substituted phenyl analogues. These compounds demonstrate a correlation between their structural characteristics and antimalarial potency, indicating the potential for designing targeted therapeutics against resistant strains of malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, McNamara, Ortwine, & Worth, 1986).

Synthesis and Characterization of New Quinazolines

Research into quinazoline derivatives has shown promise in the development of antimicrobial agents. The synthesis of novel compounds and their subsequent screening against various bacterial and fungal strains highlights the potential for these chemical structures in creating effective antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Design and Synthesis for Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides have been synthesized and tested for their analgesic and anti-inflammatory properties. Among the synthesized compounds, specific derivatives showed potent activities and lower ulcerogenic potential compared to standard drugs, indicating their therapeutic potential in managing pain and inflammation (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3/c1-4-19-8-11-22(12-9-19)30-16-21-14-20-10-13-23(35-3)15-26(20)32(28(21)34)17-27(33)31-25-7-5-6-24(29)18(25)2/h5-15,30H,4,16-17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBPGPHRXJFAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

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